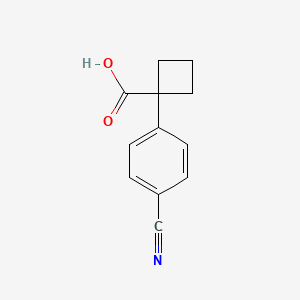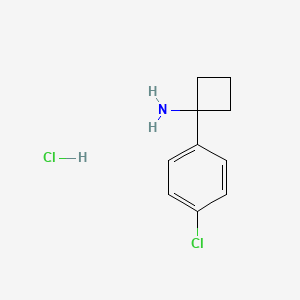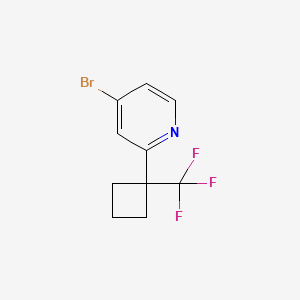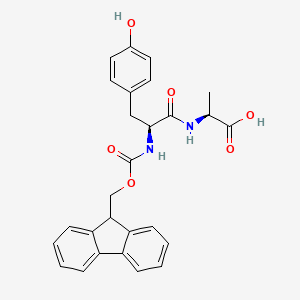
Fmoc-Tyr-Ala-OH
説明
“Fmoc-Tyr-Ala-OH” is a compound that involves the combination of Fmoc, Tyr (Tyrosine), and Ala (Alanine). Fmoc (Fluorenylmethyloxycarbonyl) is a protective group used in the synthesis of peptides . Tyrosine (Tyr) is an amino acid that is often used in proteins, while Alanine (Ala) is one of the simplest amino acids with a methyl group as the side chain .
Synthesis Analysis
Fmoc-Tyr-Ala-OH is synthesized using the Fmoc solid-phase peptide synthesis (SPPS) method . This method is commonly used for the preparation of triazolopeptides and azapeptides . The Fmoc group is typically removed with a base such as pyridine .
Molecular Structure Analysis
The molecular structure of Fmoc-Tyr-Ala-OH involves the combination of the Fmoc group, Tyrosine, and Alanine. The Fmoc group is attached to the N-terminal amino acid . The small side chain of Alanine confers a high degree of flexibility when incorporated into a polypeptide chain .
Chemical Reactions Analysis
Fmoc-Tyr-Ala-OH is involved in various chemical reactions, particularly in the synthesis of peptides. The Fmoc SPPS method is commonly used for peptide synthesis, and improvements are continually reported for peptide quality, synthesis time, and novel synthetic targets .
Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-Tyr-Ala-OH are related to its structure and composition. The compound has a molecular weight of 403.4 g/mol .
科学的研究の応用
Tissue Engineering
Fmoc-Tyr-Ala-OH: peptides can be used to create self-supporting hydrogels with potential applications in tissue engineering . These hydrogels can support cell adhesion, survival, and duplication, making them suitable for creating scaffolds that mimic the natural cellular environment.
Drug Delivery Systems
The amphiphilic nature of Fmoc-Tyr-Ala-OH derivatives allows them to form stable structures that can encapsulate drugs, providing a novel approach to drug delivery systems . These systems can be designed to release therapeutic agents in a controlled manner, improving the efficacy and safety of treatments.
Diagnostic Imaging
Peptide-based hydrogels containing Fmoc-Tyr-Ala-OH can be utilized as contrast agents in diagnostic imaging . Their biocompatibility and ability to respond to physiological stimuli make them ideal for enhancing the contrast of images in MRI and other imaging techniques.
Peptide Synthesis
Fmoc-Tyr-Ala-OH: is a building block in Fmoc solid-phase peptide synthesis, a standard method for synthesizing peptides and proteins . This application is crucial for creating a wide range of peptides for research and therapeutic use.
Bioprinting
The structural properties of Fmoc-Tyr-Ala-OH peptides make them suitable for bioprinting applications . They can be used to print 3D structures that can serve as models for biological tissues or as parts of biomedical devices.
Sensor Development
Fmoc-Tyr-Ala-OH: peptides can be incorporated into sensors due to their responsive nature . These sensors can detect changes in the environment, such as pH or temperature, and are useful in both medical diagnostics and environmental monitoring.
Membrane and Coating Formulation
Hydrogels based on Fmoc-Tyr-Ala-OH can be formulated into membranes and coatings . These materials have potential applications in protecting surfaces from microbial contamination or in creating selective barriers for filtration systems.
Biocompatible Materials
The inherent biocompatibility of Fmoc-Tyr-Ala-OH peptides makes them suitable for creating materials that can interact with biological systems without eliciting an adverse response . This property is essential for any biomedical application where material-tissue interaction is expected.
作用機序
Target of Action
The primary target of Fmoc-Tyr-Ala-OH is the peptide bond formation process in chemical peptide synthesis . The compound plays a crucial role in the activation of the carboxyl group of an amino acid and the protection of the Na-amino group .
Mode of Action
Fmoc-Tyr-Ala-OH operates by temporarily masking the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-Tyr-Ala-OH is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .
Biochemical Pathways
Fmoc-Tyr-Ala-OH is involved in the chemical synthesis of peptides, a process that has seen dramatic advances over the past century . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Pharmacokinetics
It’s important to note that the compound’s stability under harsh oxidative conditions and its ability to be readily removed after ligation suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties in the context of peptide synthesis .
Result of Action
The result of Fmoc-Tyr-Ala-OH’s action is the efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
Action Environment
The action of Fmoc-Tyr-Ala-OH is influenced by environmental factors such as pH and temperature . For instance, the Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature . This suggests that the compound’s action, efficacy, and stability can be modulated by adjusting these environmental parameters.
将来の方向性
The use of Fmoc-Tyr-Ala-OH and similar compounds in peptide synthesis is expected to continue to grow due to the increasing demand from medicinal chemistry and pharmacology . There is also a growing interest in the development of DNA-encoded chemical libraries, which could further expand the applications of these compounds .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-16(26(32)33)28-25(31)24(14-17-10-12-18(30)13-11-17)29-27(34)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23-24,30H,14-15H2,1H3,(H,28,31)(H,29,34)(H,32,33)/t16-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDSZKOCWAEMJK-FYSMJZIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



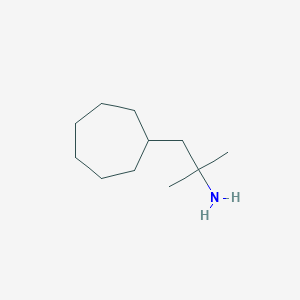
![4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1458728.png)
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B1458730.png)
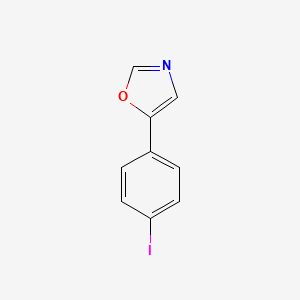
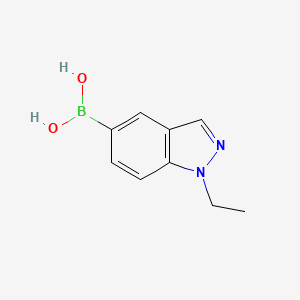
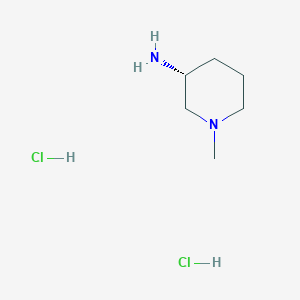
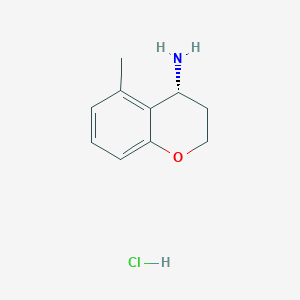
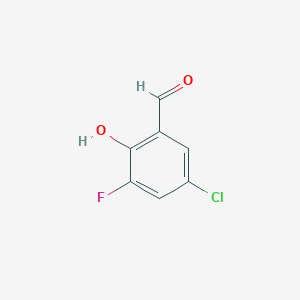

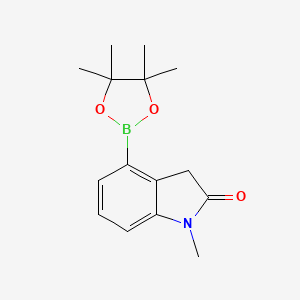
![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)
